molecular formula C13H11Cl2NO2 B11840888 (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11840888
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-CVJICSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. The cyclopenta[c]quinoline core structure is a scaffold of significant interest in medicinal chemistry, with analogues being investigated for various biological activities. For instance, structurally similar compounds have been explored as specific agonists for G-protein coupled receptors (GPCRs) such as GPER . Other research in this chemical space indicates potential for modulating oxidative stress and neuroinflammatory pathways, which are key targets in neurodegenerative disease research . This compound serves as a valuable building block for hit-to-lead and lead optimization projects in pharmaceutical development . All provided compounds are strictly for laboratory research use and are not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological testing to determine this compound's specific mechanism of action and applicability to their research.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1

InChI Key

QUGMMFYCLGONIK-CVJICSNFSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Friedländer Annulation

This method condenses 2-aminobenzaldehyde derivatives with cyclic ketones. For example, reacting 2-amino-5-chlorobenzaldehyde with cyclopentanone under acidic conditions yields a tetrahydroquinoline precursor.

Table 1: Representative Cyclization Conditions

MethodReagents/ConditionsIntermediate FormedYield Range
FriedländerHCl (cat.), ethanol, reflux5-Chloro-tetrahydroquinoline60–75%
Diels-AlderMaleic anhydride, 100°CFused bicyclic adduct50–65%

Acid-mediated cyclization (e.g., using H<sub>3</sub>PO<sub>4</sub>) is preferred for its ability to drive equilibrium toward the desired product.

Regioselective Dichlorination

Introducing chlorine atoms at positions 6 and 9 requires careful control to avoid over-chlorination or positional isomerism. Electrophilic chlorination agents such as Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> are employed under controlled conditions.

Table 2: Chlorination Reagents and Selectivity

ReagentSolventTemperature6,9-Dichloro Isomer Ratio
Cl<sub>2</sub>CCl<sub>4</sub>0–5°C8:1 (6,9 vs. other)
SO<sub>2</sub>Cl<sub>2</sub>DCM25°C5:1

Meta-directing effects of existing substituents and steric hindrance guide regioselectivity. For instance, electron-withdrawing groups on the quinoline ring direct chlorination to the 6 and 9 positions.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at position 4 is introduced via:

  • Oxidation of a methyl group : Using KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions.

  • Carbonylation : Palladium-catalyzed carbonylation of a brominated precursor with CO and H<sub>2</sub>O.

Table 3: Oxidation Methods for Carboxylic Acid Formation

SubstrateOxidizing AgentConditionsYield
4-Methyl derivativeKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 80°C70%
4-HydroxymethylJones reagentAcetone, 0°C85%

Oxidation must preserve the stereochemical integrity of the cyclopenta ring, necessitating mild conditions to prevent epimerization.

Stereochemical Control and Resolution

Achieving the (3aR,4S,9bS) configuration involves chiral auxiliaries or asymmetric catalysis. Key approaches include:

Chiral Pool Synthesis

Starting from enantiomerically pure precursors (e.g., L-proline derivatives) to induce desired stereochemistry during cyclization.

Kinetic Resolution

Using chiral catalysts such as Jacobsen’s Mn(III)-salen complexes to enantioselectively epoxidize intermediates, followed by ring-opening to set stereocenters.

Table 4: Asymmetric Catalysis Conditions

CatalystSubstrateee (%)Yield
(R,R)-Jacobsen catalystEpoxide precursor9265%
L-Proline-derived organocatalystAldehyde intermediate8870%

Racemic mixtures may be resolved via chiral HPLC using amylose-based columns, though this adds cost and complexity.

Purification and Characterization

Final purification employs silica gel chromatography or recrystallization from ethanol/water mixtures. Characterization relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and ring fusion.

  • Chiral HPLC : For enantiomeric excess determination.

  • X-ray crystallography : To confirm absolute configuration (if crystals are obtainable).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

  • Continuous flow reactors : To enhance heat/mass transfer during exothermic steps like chlorination.

  • Solvent recovery systems : To minimize waste in multi-step processes.

  • Automated crystallization : For consistent particle size and purity.

Yield optimization often involves Design of Experiments (DoE) to identify critical process parameters.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of cyclopenta[c]quinoline-4-carboxylic acid derivatives. Key analogs and their substituent differences include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target: 6,9-Dichloro derivative 6-Cl, 9-Cl C₁₃H₁₀Cl₂NO₂ 300.13 (calculated) High polarity (2×Cl) N/A
8-Bromo ethyl ester (CAS 957559-59-0) 8-Br, ethyl ester C₁₅H₁₆BrNO₂ 322.20 Bromine increases molecular weight
8-Ethoxycarbonyl (CAS 353484-61-4) 8-COOEt C₁₆H₁₇NO₄ 287.31 pKa = 3.82; higher lipophilicity
6-Fluoro derivative (CAS 1415811-59-4) 6-F C₁₃H₁₂FNO₂ 233.24 Lower molecular weight vs. Cl
7-Chloro-6-methyl (CAS 34635-77-3) 7-Cl, 6-CH₃ C₁₁H₂₁NO₂* 199.29 Boiling point = 298.7°C

Notes:

  • The 8-ethoxycarbonyl analog () exhibits reduced acidity (pKa 3.82) compared to carboxylic acid derivatives, likely due to esterification.
  • Halogen substituents (Cl, Br, F) increase molecular weight and polarity, impacting solubility and bioavailability.

Physicochemical Properties

  • Acidity: The carboxylic acid group in the target compound is expected to have a pKa < 4 (based on cyclopentaquinoline analogs). Chlorine substituents may further lower pKa via electron-withdrawing effects.
  • Thermal Stability : The 7-chloro-6-methyl analog () has a boiling point of 298.7°C, while the 8-ethoxycarbonyl derivative () shows a higher predicted boiling point (483.9°C), likely due to ester group stability.
  • Molecular Weight Trends : Bromine substitution () results in the highest molecular weight (322.20 g/mol), whereas fluorine () yields the lowest (233.24 g/mol).

Research Findings and Data Gaps

  • Key Data : Available analogs highlight the role of substituents in modulating properties like acidity (), thermal stability (), and molecular weight ().
  • Unresolved Questions: The target compound’s melting point, solubility, and biological activity remain uncharacterized. Further studies comparing chloro vs. nitro/cyano substituents (e.g., ) are needed.

Biological Activity

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies highlighting its efficacy against various diseases.

  • Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
  • CAS Number : 32809-16-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The quinoline nucleus has been associated with various biological activities, such as anticancer and antimicrobial effects. Research has focused on optimizing synthesis routes to enhance yield and purity.

Anticancer Activity

Studies have demonstrated that compounds with a quinoline structure exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various quinoline derivatives, including those similar to (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The MTT assay was employed to assess cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 356 µM to 519 µM when compared to the standard drug Doxorubicin .

Compound CodeIC50 (µM)Activity Level
MOSB356High
NSB366High
MSB519Moderate

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The structural features of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suggest potential effectiveness against various bacterial strains. Further research is needed to quantify these effects.

Case Study 1: Anticancer Efficacy

A research project focused on synthesizing a series of quinoline derivatives aimed at evaluating their anticancer activity. The study found that modifications in the molecular structure significantly influenced the anticancer potency. Compounds with dichloro substitutions showed enhanced activity against specific cancer cell lines .

Case Study 2: Inhibition of Dihydroorotate Dehydrogenase

Another important study investigated the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. The compound demonstrated promising IC50 values in the nanomolar range (IC50 = 9.71 ± 1.4 nM), indicating its potential as a therapeutic agent in treating conditions like autoimmune diseases and cancer .

Q & A

Q. How can mechanistic studies elucidate the compound’s off-target effects in eukaryotic cells?

  • Methodological Answer : Perform RNA-seq or proteomic profiling on treated human cell lines (e.g., HEK293) to identify dysregulated pathways. Compare with known toxicants using connectivity mapping (e.g., LINCS L1000 database). Mitochondrial toxicity assays (Seahorse XF Analyzer) can assess electron transport chain disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.